![molecular formula C18H17F3N6O2S B2683320 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine CAS No. 1040650-65-4](/img/structure/B2683320.png)
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine
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Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related piperazine derivatives involves various chemical reactions aimed at exploring their potential biological activities. For example, a study on the synthesis and antibacterial activities of piperazine derivatives highlighted the preparation of novel compounds through connection reactions, optimizing yields under specific conditions (Wu Qi, 2014). Another study focused on the development of optically active antifungal azoles, demonstrating the significance of piperazine substituents in enhancing antifungal activity against various fungal cultures (R. Upadhayaya et al., 2004).
Biological Activities and Applications
The compound and its derivatives have been investigated for their antimicrobial, anticancer, and antifungal properties, showcasing their potential in treating various diseases:
- Antimicrobial and Antifungal Applications: Studies have demonstrated the antimicrobial efficacy of piperazine derivatives against a range of bacterial and fungal pathogens, highlighting their potential as novel agents for treating infections (N. Patel et al., 2007).
- Anticancer Potential: Research into di- and trifunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, has shown promising anticancer activity across various cancer cell lines, underscoring their potential in cancer therapy (Kostyantyn Turov, 2020).
- Chemical Structure and Molecular Interactions: Crystal structure analysis of piperazine derivatives provides insights into their molecular conformations and intermolecular interactions, which are crucial for designing more effective therapeutic agents (Ninganayaka Mahesha et al., 2019).
properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(4-fluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-13-1-4-15(5-2-13)30(28,29)26-9-7-25(8-10-26)12-18-22-23-24-27(18)14-3-6-16(20)17(21)11-14/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTMUSVOIMPLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine |
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